molecular formula C11H9BrN2O B3180191 (6-Bromo-[2,3'-bipyridin]-5'-yl)methanol CAS No. 1346687-07-7

(6-Bromo-[2,3'-bipyridin]-5'-yl)methanol

Cat. No.: B3180191
CAS No.: 1346687-07-7
M. Wt: 265.11 g/mol
InChI Key: NGSHSZHSVHLWPQ-UHFFFAOYSA-N
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Description

(6-Bromo-[2,3’-bipyridin]-5’-yl)methanol is a chemical compound that belongs to the class of bipyridine derivatives. Bipyridines are heterocyclic compounds containing two pyridine rings. The presence of a bromine atom and a hydroxymethyl group in this compound makes it unique and potentially useful in various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the bromination of 2,3’-bipyridine using bromine in acetic acid, followed by the reduction of the resulting bromo derivative to introduce the hydroxymethyl group .

Industrial Production Methods

Industrial production of (6-Bromo-[2,3’-bipyridin]-5’-yl)methanol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

(6-Bromo-[2,3’-bipyridin]-5’-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The bromine atom can be reduced to form a hydrogen-substituted bipyridine.

    Substitution: The bromine atom can be substituted with other functional groups, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.

Major Products Formed

    Oxidation: Formation of (6-Bromo-[2,3’-bipyridin]-5’-yl)carboxylic acid.

    Reduction: Formation of (2,3’-bipyridin]-5’-yl)methanol.

    Substitution: Formation of various substituted bipyridine derivatives depending on the nucleophile used.

Scientific Research Applications

(6-Bromo-[2,3’-bipyridin]-5’-yl)methanol has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Potential use in studying biological processes involving metal ions.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Used in the synthesis of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of (6-Bromo-[2,3’-bipyridin]-5’-yl)methanol involves its interaction with molecular targets such as metal ions. The bipyridine moiety can coordinate with metal ions, forming stable complexes that can influence various biochemical pathways. The bromine and hydroxymethyl groups can also participate in chemical reactions, further modulating the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

    2,2’-Bipyridine: A widely used bipyridine derivative with similar coordination properties.

    4,4’-Bipyridine: Another bipyridine derivative with applications in coordination chemistry.

    6-Chloro-[2,3’-bipyridin]-5’-yl)methanol: A similar compound with a chlorine atom instead of bromine.

Uniqueness

(6-Bromo-[2,3’-bipyridin]-5’-yl)methanol is unique due to the presence of both a bromine atom and a hydroxymethyl group

Properties

IUPAC Name

[5-(6-bromopyridin-2-yl)pyridin-3-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2O/c12-11-3-1-2-10(14-11)9-4-8(7-15)5-13-6-9/h1-6,15H,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGSHSZHSVHLWPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)Br)C2=CN=CC(=C2)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30744405
Record name (6-Bromo[2,3'-bipyridin]-5'-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30744405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1346687-07-7
Record name [2,3′-Bipyridine]-5′-methanol, 6-bromo-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1346687-07-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (6-Bromo[2,3'-bipyridin]-5'-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30744405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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